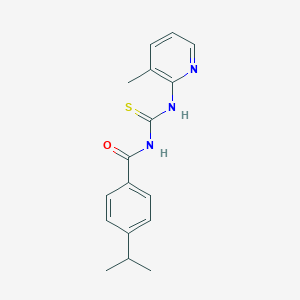![molecular formula C18H17N3OS2 B251729 N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide, commonly known as BPTP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BPTP has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer treatment.
Mechanism of Action
BPTP acts as a competitive inhibitor of PTP1B. It binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. This results in the accumulation of phosphorylated proteins that activate downstream signaling pathways, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
BPTP has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for tumor growth and metastasis. BPTP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPTP is its specificity for PTP1B. It does not inhibit other phosphatases, which reduces the risk of off-target effects. However, BPTP has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Future Directions
There are several potential future directions for research on BPTP. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another direction is the investigation of the use of BPTP in combination with other anticancer agents to enhance their efficacy. Additionally, the development of BPTP analogs with improved pharmacokinetic properties could increase its potential as a therapeutic agent.
Synthesis Methods
The synthesis of BPTP involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone. The resulting product is then treated with potassium thioacetate to form the thioamide intermediate. The final step involves the reaction of the thioamide intermediate with 3-(2-bromoacetyl)-2-methylphenylboronic acid to obtain BPTP.
Scientific Research Applications
BPTP has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in many types of cancer. PTP1B plays a crucial role in the regulation of cell growth, differentiation, and survival. Inhibition of PTP1B activity by BPTP leads to the activation of downstream signaling pathways that promote cell death and inhibit tumor growth.
properties
Molecular Formula |
C18H17N3OS2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H17N3OS2/c1-3-16(22)21-18(23)20-13-9-6-7-12(11(13)2)17-19-14-8-4-5-10-15(14)24-17/h4-10H,3H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
WRCBSVFEHWQSTH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)


![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)

![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Methyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251659.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)



